molecular formula C12H7BrClF B7993299 3-Bromo-4'-chloro-3'-fluorobiphenyl

3-Bromo-4'-chloro-3'-fluorobiphenyl

Cat. No.: B7993299
M. Wt: 285.54 g/mol
InChI Key: ZGWUIZXXXWJVQK-UHFFFAOYSA-N
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Description

Academic Significance of Polyhalogenated Biphenyls

Polyhalogenated biphenyls (PHBs), which include polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are of significant academic interest due to their widespread presence in the environment and their potential toxic effects. nih.gov These compounds are persistent organic pollutants (POPs) that can bioaccumulate in food chains. nih.gov The study of PHBs is crucial for understanding their environmental fate, toxicological profiles, and for developing remediation strategies. Research into these compounds has also driven advancements in analytical chemistry, as scientists work to detect and quantify these substances in various environmental matrices. nih.gov

The toxicity of PHBs can vary greatly depending on the number and position of the halogen atoms. nih.gov This structure-activity relationship is a key area of research, as it helps in predicting the potential harm of different congeners. The investigation of mixed halogenated biphenyls, containing different types of halogens, is a growing field of interest as it provides a more nuanced understanding of the factors influencing their biological activity. nih.gov

Overview of Biphenyl (B1667301) Core Structures and Halogen Substitution Patterns

The fundamental structure of a biphenyl consists of two benzene (B151609) rings connected by a single carbon-carbon bond. The planarity of the molecule can be influenced by the presence of substituents, particularly in the ortho positions (the carbon atoms adjacent to the inter-ring bond). The substitution pattern of halogens on the biphenyl rings is critical in determining the molecule's properties.

Halogen atoms can be attached to any of the ten available carbon atoms on the biphenyl core. The specific arrangement of these halogens dictates the compound's chemical reactivity, physical properties, and biological activity. For instance, the presence of halogens in the ortho positions can restrict the rotation around the central carbon-carbon bond, leading to a non-planar conformation. This conformational restriction can significantly impact the molecule's interaction with biological receptors.

The type of halogen (fluorine, chlorine, bromine, or iodine) also plays a vital role. The electronegativity, size, and polarizability of the halogen atom influence the electronic properties of the biphenyl system and its susceptibility to metabolic transformation.

Research Rationale for Investigating 3-Bromo-4'-chloro-3'-fluorobiphenyl

The specific compound, this compound, is a subject of research interest due to its unique mixed halogen substitution pattern. The presence of three different halogens on the biphenyl core makes it a valuable model compound for several areas of study:

Structure-Activity Relationship Studies: Investigating the toxicological and biological properties of this compound can provide insights into how the interplay of different halogens at specific positions influences its activity. This knowledge is essential for predicting the potential impact of other mixed halogenated biphenyls.

Analytical Method Development: The unique combination of bromine, chlorine, and fluorine presents a challenge for analytical techniques. Developing methods for the accurate detection and quantification of such compounds is crucial for environmental monitoring and research.

Understanding Metabolic Pathways: Studying how this compound is metabolized in biological systems can help elucidate the general metabolic pathways of mixed halogenated biphenyls. This is important for understanding their persistence and potential for bioaccumulation.

Synthesis of Novel Materials: Halogenated biphenyls can serve as building blocks for the synthesis of more complex molecules with potential applications in materials science, such as liquid crystals or flame retardants. Understanding the reactivity of compounds like this compound is key to their utilization in synthetic chemistry.

While specific research data on this compound is limited in publicly available literature, its investigation is warranted to fill the knowledge gap in the broader field of halogenated biphenyls.

Detailed Research Findings

Due to the limited direct experimental data for this compound, the following sections will draw upon information from closely related halogenated biphenyls to infer its potential properties and synthetic routes.

Potential Synthetic Approaches

The synthesis of unsymmetrical, mixed halogenated biphenyls like this compound can be challenging. A plausible synthetic strategy would likely involve a cross-coupling reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a common method for synthesizing biphenyls. nih.govnih.gov

A potential route could involve the coupling of a boronic acid or ester derivative of one of the halogenated benzene rings with a halogenated benzene partner. For example, the reaction could proceed between (4-chlorophenyl)boronic acid and 1-bromo-3-fluoro-2-iodobenzene (B1273208) or a similar reactive precursor. The choice of catalyst, typically a palladium complex, and reaction conditions would be critical to achieve a good yield and selectivity. nih.gov

Table 1: Potential Reagents for Suzuki-Miyaura Coupling

Reagent 1 (Boronic Acid/Ester)Reagent 2 (Aryl Halide)Catalyst (Example)
(4-chlorophenyl)boronic acid1-bromo-3-fluorobenzene derivativePd(PPh₃)₄
(3-bromo-4-fluorophenyl)boronic acid1-chloro-4-iodobenzenePd(OAc)₂ with a phosphine (B1218219) ligand

This table presents hypothetical reaction partners for the synthesis of this compound based on common organic synthesis strategies.

Inferred Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining the properties of its constituent parts and related compounds.

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₂H₇BrClFBased on the structure
Molecular Weight 285.54 g/mol Calculated from the atomic weights
Melting Point Likely a solid at room temperature with a relatively high melting point.Halogenated biphenyls are typically crystalline solids. The mixed halogens may lead to a melting point that is an intermediate of the corresponding single-halogenated biphenyls.
Boiling Point Expected to be high, likely >300 °C.The high molecular weight and polarity contribute to a high boiling point.
Solubility Low in water, soluble in organic solvents like toluene, hexane, and dichloromethane.Characteristic of non-polar to moderately polar organic compounds.

This table provides estimated properties based on the general characteristics of halogenated biphenyls.

Anticipated Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of organic molecules. The expected spectroscopic data for this compound would show characteristic features of the halogenated biphenyl structure.

Table 3: Predicted Spectroscopic Signatures

Spectroscopic TechniquePredicted Observations
¹H NMR Complex aromatic region (likely between 7.0 and 8.0 ppm) with multiple signals due to the unsymmetrical substitution pattern. The coupling patterns would be influenced by the adjacent halogen atoms.
¹³C NMR Twelve distinct signals in the aromatic region. The chemical shifts of the carbon atoms would be influenced by the attached halogens (C-Br, C-Cl, C-F).
¹⁹F NMR A single signal for the fluorine atom, with coupling to adjacent protons.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine and one chlorine atom (with their respective isotopes). Fragmentation patterns would involve the loss of halogen atoms and cleavage of the biphenyl rings. youtube.comyoutube.comyoutube.com
Infrared (IR) Spectroscopy Characteristic C-H stretching and bending vibrations for the aromatic rings. C-X (X = Br, Cl, F) stretching vibrations would be observed in the fingerprint region. youtube.comyoutube.comyoutube.com

This table outlines the expected spectroscopic features based on the principles of NMR, MS, and IR spectroscopy for halogenated aromatic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-1-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClF/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUIZXXXWJVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations Involving 3 Bromo 4 Chloro 3 Fluorobiphenyl

Mechanistic Investigations of Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using 3-Bromo-4'-chloro-3'-fluorobiphenyl as a substrate is most prominently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.combeilstein-journals.org

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-BY₂) would proceed as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). Given the relative bond strengths (C-Br < C-Cl < C-F), the carbon-bromine bond is the most likely site for oxidative addition. This step results in the formation of a square planar palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium(II) complex. This step involves the replacement of the halide ligand on the palladium with the R group from the boronate species, forming a new diorganopalladium(II) complex.

Reductive Elimination: In the final step, the two organic ligands on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

A similar catalytic cycle is operative in the Stille coupling, with the key difference being the use of an organotin reagent as the coupling partner. arkat-usa.org The transmetalation step in the Stille reaction does not typically require a base. arkat-usa.org

A hypothetical catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

StepDescriptionIntermediate
1 Oxidative Addition of this compound to Pd(0)Aryl-Pd(II)-Br complex
2 Transmetalation with an organoboronate (R-B(OR)₂)Aryl-Pd(II)-R complex
3 Reductive EliminationCoupled product and regenerated Pd(0)

For many palladium-catalyzed cross-coupling reactions, the oxidative addition step is the rate-determining step of the catalytic cycle. libretexts.org However, in some cases, particularly with unreactive halides or when using sterically hindered ligands, the transmetalation or reductive elimination steps can become rate-limiting.

Kinetic studies on analogous brominated aromatic compounds in Suzuki-Miyaura reactions often show a first-order dependence on the concentration of the aryl halide and the palladium catalyst. The reaction rate is also influenced by the nature of the ligands on the palladium catalyst, the base used, and the solvent system. For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms can influence the rate of oxidative addition.

A hypothetical table of kinetic data for a Suzuki coupling reaction could look as follows, illustrating the expected trends:

Parameter VariedObservationImplication
[Aryl Bromide] Rate increases linearlyFirst-order kinetics
[Palladium Catalyst] Rate increases linearlyFirst-order in catalyst
Ligand Electron Density More electron-donating ligands increase rateFacilitates oxidative addition
Base Strength Stronger base can accelerate the reactionPromotes formation of the active boronate

Reactivity of Halogenated Aromatic Moieties

The halogen substituents on both phenyl rings of this compound dictate its reactivity in nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) on halogenated aromatic compounds typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The mechanism generally proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. arkat-usa.orgnih.gov

In this compound, the fluorine and chlorine atoms are electron-withdrawing through induction. The reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

Given the substitution pattern, the ring containing the fluorine atom is more activated towards SNAr. A strong nucleophile would preferentially attack the carbon bearing the fluorine atom.

In electrophilic aromatic substitution (EAS), the existing substituents on the aromatic rings direct the position of the incoming electrophile. Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

For the ring containing the bromo and fluoro substituents, the directing effects would be as follows:

The fluorine atom at C3' directs incoming electrophiles to the ortho (C2', C4') and para (C6') positions.

The bromine atom at C3 directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

The combined directing effects and the steric hindrance from the existing substituents would lead to a complex mixture of products. The most likely positions for electrophilic attack would be those that are least sterically hindered and most activated by the combined resonance effects of the halogens.

Radical-Mediated Reactions of Halogenated Biphenyls

Halogenated aromatic compounds can undergo reactions involving radical intermediates, often initiated by photolysis or the use of radical initiators. A common radical-mediated reaction for aryl halides is reductive dehalogenation.

In the case of this compound, the weaker C-Br bond is the most susceptible to homolytic cleavage to form an aryl radical. This can be achieved, for example, through the use of a reducing agent like tributyltin hydride in the presence of a radical initiator such as AIBN. The resulting aryl radical can then abstract a hydrogen atom from a donor molecule to yield the debrominated product. It is also possible for chlorine radicals to be generated under specific catalytic conditions, such as with nickel and photoredox catalysis, which can then participate in hydrogen atom abstraction. ucla.edu

Study of Radical Scavenging and Addition Processes

Currently, there are no specific studies detailing the radical scavenging properties or addition reactions of this compound. Halogenated biphenyls are not typically recognized for their potent radical scavenging activities. The presence of electron-withdrawing halogen substituents would likely diminish the capacity of the aromatic rings to donate a hydrogen atom, a key step in many radical scavenging mechanisms.

Addition reactions, such as hydrogenation or halogenation across the aromatic rings, would require harsh conditions (high pressure and/or high temperature) and the use of catalysts. The substitution pattern of this compound would influence the regioselectivity of such reactions, but specific experimental outcomes are not documented.

Photochemical and Oxidative Reactivity

The photochemical reactivity of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. In the case of this compound, the carbon-bromine bond is the most likely to undergo homolytic cleavage upon UV irradiation due to its lower bond dissociation energy compared to carbon-chlorine and carbon-fluorine bonds. This would generate aryl radicals, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction or coupling.

The oxidative reactivity of this compound is expected to be low due to the deactivating effect of the three halogen substituents. Oxidation would likely require strong oxidizing agents and may lead to the degradation of the biphenyl (B1667301) system rather than selective transformation.

Stereochemical Aspects of Biphenyl Systems

The stereochemistry of biphenyls is dominated by the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings.

Analysis of Restricted Rotation and Atropisomerism

Atropisomerism occurs in biphenyls when bulky substituents at the ortho positions (2, 2', 6, and 6') hinder free rotation around the central C-C bond, leading to stable, non-interconverting enantiomers. chiralpedia.compharmaguideline.comyoutube.com For rotation to be significantly restricted, a sufficient steric barrier must exist, which is typically provided by three or more large ortho substituents. youtube.com

In this compound, the substituents are not in the ortho positions. The bromo and fluoro groups are at positions 3 and 3', and the chloro group is at position 4'. Therefore, the steric hindrance to rotation around the biphenyl bond is expected to be minimal. The molecule is likely to exist as a mixture of rapidly interconverting conformers at room temperature, and it would not exhibit atropisomerism. stackexchange.comstackexchange.com

Table 1: Analysis of Substituent Positions and Potential for Atropisomerism

SubstituentPositionOrtho Position?Contribution to Rotational Barrier
Bromo3NoMinimal
Fluoro3'NoMinimal
Chloro4'NoMinimal

Diastereoselective and Enantioselective Transformations

Given that this compound is achiral and does not possess stable atropisomers, diastereoselective and enantioselective transformations would require the introduction of a chiral center or a chiral catalyst in a subsequent reaction. For instance, if a prochiral functional group were introduced onto one of the phenyl rings, its subsequent reduction or reaction with a chiral reagent could, in principle, lead to diastereomeric or enantiomeric products. However, no such transformations have been specifically reported for this compound.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Chloro 3 Fluorobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of halogenated biphenyls. These methods provide detailed insights into electronic structure, molecular geometry, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution)

The electronic properties of 3-bromo-4'-chloro-3'-fluorobiphenyl are fundamental to its reactivity and interactions. Key aspects of its electronic structure analysis would include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. youtube.comthaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. thaiscience.info For this compound, the distribution of these orbitals would likely be spread across the biphenyl (B1667301) system, with significant contributions from the halogen atoms influencing the energy levels. The electronegativity of the fluorine, chlorine, and bromine atoms would lead to a complex charge distribution.

Charge Distribution and Molecular Electrostatic Potential (MEP): An analysis of the charge distribution reveals the partial charges on each atom, providing insight into the molecule's polarity. The Molecular Electrostatic Potential (MEP) map would visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. prensipjournals.com In this compound, the halogen atoms and the carbon atoms bonded to them would be areas of significant interest, influencing how the molecule interacts with other polar or charged species.

Table 1: Illustrative Frontier Orbital Data for a Halogenated Biphenyl This table provides a hypothetical example of the type of data generated from a DFT calculation for a similar compound.

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This is an interactive data table. You can sort and filter the data as needed.

Conformational Analysis and Torsional Energetics of Biphenyl Rings

The three-dimensional structure of biphenyls is defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing effects: steric hindrance from the substituents, which favors a twisted conformation, and π-conjugation, which favors a planar structure.

For this compound, the presence of a bromine atom at an ortho-position (position 3 is ortho to the inter-ring bond) would create significant steric repulsion. This would force the molecule into a non-planar conformation. acs.orgacs.org Computational studies would involve:

Potential Energy Surface Scan: By systematically rotating one phenyl ring relative to the other and calculating the energy at each step, a potential energy surface can be generated. This reveals the most stable conformation (the global minimum) and the energy barriers to rotation.

Torsional Barriers: The energy required to rotate the rings from their equilibrium position to a planar or perpendicular arrangement is known as the torsional barrier. rsc.orgresearchgate.net These barriers are crucial for understanding the molecule's flexibility. Studies on similar 2-substituted and 2,2'-disubstituted biphenyls show that larger ortho-substituents lead to larger dihedral angles and higher rotational barriers. acs.orgacs.orgresearchgate.net

Table 2: Example Torsional Energy Profile for a Substituted Biphenyl This table illustrates how the relative energy changes with the dihedral angle between the phenyl rings.

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)8.5
302.1
600.0
901.5
1200.8
1502.9
180 (Planar)9.0

This is an interactive data table. You can sort and filter the data as needed.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing the compound.

Vibrational Frequencies (IR and Raman): Calculations can determine the frequencies and intensities of the molecule's vibrational modes. researchgate.net This allows for the theoretical prediction of its infrared (IR) and Raman spectra. By comparing these predicted spectra with experimental data, a detailed assignment of the vibrational modes can be made, confirming the molecular structure. prensipjournals.comprensipjournals.com

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. prensipjournals.comprensipjournals.com This is a powerful tool for structural elucidation, as the chemical shifts are highly sensitive to the local electronic environment of each atom.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their flexibility and interactions with their environment.

Investigation of Intramolecular Dynamics and Flexibility

MD simulations can provide a dynamic picture of the torsional motion between the biphenyl rings. By simulating the molecule's movements over nanoseconds or longer, researchers can observe the range of dihedral angles the molecule explores at a given temperature and the frequency of transitions between different conformational states. This provides a more realistic view of the molecule's flexibility than the static picture from quantum calculations.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, this compound will interact with neighboring molecules. These intermolecular forces govern the bulk properties of the substance. MD simulations can model these interactions:

Halogen Bonding and van der Waals Forces: The halogen atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. nih.gov Furthermore, dispersion forces (a type of van der Waals force) are significant for aromatic systems and play a crucial role in the packing of molecules in the condensed phase. acs.orgnih.gov

Condensed Phase Behavior: Simulations of many molecules together can predict properties like density, heat of vaporization, and the structure of the liquid or solid state. scispace.comresearchgate.net These simulations help to understand how the individual molecular properties translate to the macroscopic behavior of the material. Halogenation is known to significantly modulate intermolecular interactions, which has consequences for the material's properties. ucl.ac.uk

Reaction Pathway Modeling and Energy Landscapes

Elucidation of Transition States and Reaction Intermediates

No specific data is available in the public domain regarding the computationally elucidated transition states and reaction intermediates for the synthesis or reactions of this compound.

Prediction of Reaction Selectivity and Mechanism

There are no specific published studies that predict the reaction selectivity or detail the reaction mechanisms for this compound using computational models. While general principles of chemical reactivity can be applied, specific energy values, geometries, and mechanistic pathways for this compound are not available in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4 Chloro 3 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 3-Bromo-4'-chloro-3'-fluorobiphenyl and for establishing the precise connectivity of its atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive analysis.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY)

¹H NMR: The proton NMR spectrum is expected to exhibit a complex series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on each of the two phenyl rings will show distinct chemical shifts and coupling patterns due to the influence of the halogen substituents. The protons on the 3-bromo-3'-fluorophenyl ring will be influenced by both the bromine and fluorine atoms, while the protons on the 4'-chlorophenyl ring will show a more straightforward splitting pattern, likely resembling an AA'BB' system.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum would display 12 distinct signals for the 12 carbon atoms of the biphenyl (B1667301) core, unless there is accidental overlap. The carbons directly bonded to the halogen atoms will show characteristic shifts; for instance, the carbon attached to bromine (C-3) would appear at approximately δ 123 ppm, while the carbon attached to fluorine (C-3') would be significantly shifted downfield and exhibit a large one-bond C-F coupling constant. The carbon attached to chlorine (C-4') would be expected around δ 134 ppm.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom at the 3'-position. Its chemical shift and coupling to neighboring protons would provide crucial structural information.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons on the same phenyl ring, helping to trace the connectivity of the proton spin systems. arborpharmchem.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. arborpharmchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). arborpharmchem.com This is particularly valuable for establishing the connectivity between the two phenyl rings by observing correlations between protons on one ring and carbons on the other, as well as confirming the positions of the halogen substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to determine the preferred conformation of the biphenyl rings.

Elucidation of Connectivities and Stereochemical Features

Through the combined interpretation of 1D and 2D NMR data, a complete picture of the molecular structure can be assembled. The COSY spectrum will delineate the proton-proton networks within each aromatic ring. The HSQC will then link these protons to their directly bonded carbons. The HMBC spectrum is crucial for piecing together the entire molecule by showing correlations across the biphenyl linkage and to the carbons bearing the halogen atoms. For instance, correlations from the protons on the 4'-chlorophenyl ring to the carbons of the 3-bromo-3'-fluorophenyl ring would confirm the biphenyl structure. The stereochemical feature of interest in this molecule is the dihedral angle between the two phenyl rings, which can be inferred from NOESY data, where spatial proximity between protons on different rings would be observed.

Expected ¹H NMR Data Predicted Chemical Shift (ppm) Multiplicity
Protons on 4'-chlorophenyl ring7.3 - 7.6Doublets
Protons on 3-bromo-3'-fluorophenyl ring7.1 - 7.8Complex multiplets
Expected ¹³C NMR Data Predicted Chemical Shift (ppm)
C-3 (bearing Br)~123
C-4' (bearing Cl)~134
C-3' (bearing F)Shifted downfield with large JC-F
Other aromatic carbons125 - 140

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound, which is C₁₂H₇BrClF. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the determination of its elemental composition. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a distinctive cluster of peaks for the molecular ion (M, M+2, M+4).

Fragmentation Pathway Analysis and Structural Characterization

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragment ions provides valuable structural information. The principal fragmentation is often the loss of a halogen atom. chemicalbook.com The fragmentation pathways can help to confirm the substitution pattern on the biphenyl core.

Expected Fragmentation Pathways:

Loss of Br: [M - Br]⁺

Loss of Cl: [M - Cl]⁺

Loss of F: [M - F]⁺ (less common)

Loss of halogens followed by other neutral losses: e.g., loss of HBr or HCl.

The relative abundance of the fragment ions can provide further clues about the structure. For instance, the stability of the resulting carbocations will influence the fragmentation pattern.

Ion Description Expected Isotopic Pattern
[M]⁺Molecular ionComplex pattern due to Br and Cl isotopes
[M - Br]⁺Loss of a bromine radicalPeaks separated by 2 Da in a 3:1 ratio (due to Cl)
[M - Cl]⁺Loss of a chlorine radicalPeaks separated by 2 Da in a 1:1 ratio (due to Br)

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is typically observed in the lower frequency region, around 600-500 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration usually appears in the 800-600 cm⁻¹ range.

C-F stretching: The C-F stretching vibration is found at higher frequencies, typically in the 1250-1000 cm⁻¹ region.

Biphenyl C-C stretching: The inter-ring C-C stretching vibration is often a weak band in the IR spectrum but can be more prominent in the Raman spectrum.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis due to their different selection rules. For a non-centrosymmetric molecule like this compound, many vibrational modes will be active in both IR and Raman.

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H stretch3100 - 3000IR, Raman
Aromatic C=C stretch1600 - 1450IR, Raman
C-F stretch1250 - 1000IR, Raman
C-Cl stretch800 - 600IR, Raman
C-Br stretch600 - 500IR, Raman
Out-of-plane C-H bend900 - 675IR, Raman

Conformation-Dependent Vibrational Signatures

The vibrational spectrum of a biphenyl compound is not solely determined by its constituent functional groups but is also significantly influenced by its conformational state, specifically the dihedral angle between the two phenyl rings. This angle dictates the extent of conjugation and steric interactions within the molecule, which in turn affects the vibrational frequencies and intensities.

For substituted biphenyls, steric hindrance between ortho-substituents can lead to a non-planar conformation. nih.gov In the case of 3,3'-dihalogenated biphenyls, theoretical calculations suggest the existence of two minimum energy conformations with dihedral angles around 45° and 135°. researchgate.net The rotational energy barrier between these conformers is generally low. researchgate.net Changes in the dihedral angle can lead to shifts in the vibrational bands, particularly those associated with the inter-ring C-C stretching and ring breathing modes. The degree of planarity influences the electronic structure, which is directly coupled to the vibrational modes.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques provide definitive information on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the absolute structure and crystalline nature of a compound.

Single-Crystal X-ray Diffraction for Absolute Structure and Solid-State Conformation

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phase of a material and assessing its bulk purity. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice parameters. This technique is instrumental in distinguishing between different polymorphs (different crystalline forms of the same compound) and in confirming the identity of a synthesized batch against a known standard. While specific PXRD data for this compound is not publicly available, the technique remains a fundamental tool in its solid-state characterization.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of complex mixtures and the assessment of purity for chemical compounds. Gas chromatography and high-performance liquid chromatography are particularly well-suited for the analysis of halogenated biphenyls.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like halogenated biphenyls. birchbiotech.com In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. nih.gov Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Non-polar columns, such as those with a poly(5%-phenyl methyl)siloxane stationary phase, are often effective for separating polychlorinated biphenyls (PCBs) and related compounds. nih.gov Detection can be accomplished using various detectors, with the electron capture detector (ECD) being particularly sensitive to halogenated compounds, and mass spectrometry (MS) providing definitive identification. nih.govrsc.org

High-performance liquid chromatography is a complementary technique that is highly effective for separating a wide range of compounds, including those that are less volatile or thermally labile. scielo.br In reversed-phase HPLC, a common mode for biphenyl analysis, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.br The separation is based on the relative hydrophobicity of the compounds. Detection is often performed using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. scielo.br HPLC is valuable for both quantitative purity analysis and for the preparative separation of the target compound from impurities. researchgate.netresearchgate.net

The following table outlines typical parameters for GC and HPLC analysis of halogenated biphenyls.

TechniqueColumn TypeMobile Phase/Carrier GasDetector
Gas Chromatography (GC) Non-polar capillary (e.g., DB-5, HP-5MS) nih.govrsc.orgInert gas (e.g., Helium, Hydrogen) nih.govrsc.orgElectron Capture Detector (ECD), Mass Spectrometry (MS) nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18) scielo.brAcetonitrile/Water or Methanol/Water mixture scielo.brDiode-Array Detector (DAD), UV-Vis Detector scielo.br

This table provides general guidance based on common practices for similar compounds.

Chiral Chromatography for Enantiomeric Resolution (if atropisomeric)

The phenomenon of atropisomerism in biphenyl derivatives is a consequence of hindered rotation around the central carbon-carbon single bond that connects the two phenyl rings. This restricted rotation is primarily caused by the presence of bulky substituents at the ortho positions (positions 2, 2', 6, and 6') of the biphenyl backbone. cutm.ac.inslideshare.net When these ortho substituents are large enough, they create a significant energy barrier that prevents free rotation, leading to the existence of stable, non-superimposable mirror images known as atropisomers. unacademy.comchemistnotes.com Such molecules are chiral and can be resolved into their individual enantiomers. slideshare.net

The structure of the compound , this compound, is characterized by the following substitution pattern: a bromine atom at the 3-position, a chlorine atom at the 4'-position, and a fluorine atom at the 3'-position.

Chemical structure of this compound
Figure 1: Chemical structure of this compound, highlighting the absence of ortho-substituents.

Crucially, there are no substituents at any of the four ortho positions. The absence of ortho-substituents means that the steric hindrance around the biphenyl linkage is insufficient to create a substantial barrier to rotation. egyankosh.ac.in As a result, the molecule can freely rotate around the central C-C bond at ambient temperatures, and distinct enantiomeric conformers cannot be isolated.

Therefore, this compound is not an atropisomeric compound and does not exhibit axial chirality. Consequently, the technique of chiral chromatography for the purpose of enantiomeric resolution is not applicable to this specific chemical compound.

Environmental and Degradation Studies of Halogenated Biphenyls General Chemical Principles

Advanced Chemical Strategies for Abatement and Transformation (Conceptual)

Catalytic Decomposition and Dehalogenation Methods

The catalytic decomposition of halogenated biphenyls is a significant area of research for the remediation of these persistent organic pollutants. The primary goal of these methods is to achieve dehalogenation, the removal of halogen atoms (chlorine, bromine, etc.) from the biphenyl (B1667301) structure, which generally leads to less toxic compounds.

The efficiency of catalytic decomposition can be significantly enhanced by the addition of a hydrogen source. tandfonline.com For instance, the use of iron in conjunction with sodium borohydride (B1222165) (NaBH₄) has been found to accelerate the decomposition of lower chlorinated PCB homologs by a factor of about 10 compared to using iron alone. tandfonline.com Surface analysis using X-ray photoelectron spectroscopy (XPS) suggests that the removed chlorine atom forms a metal chloride with the catalyst. tandfonline.com

Another approach to the transformation of halogenated biphenyls involves the use of persulfate. At ambient temperatures (10-40°C), sodium persulfate has been shown to completely decompose 2,4,4'-trichlorobiphenyl (B50444) within 8 hours at 30°C. nih.gov The transformation pathway in this case involves two main steps: dechlorination and hydroxylation. nih.gov The process generates radical species, with sulfate (B86663) radicals (SO₄•⁻) being predominant under acidic conditions and hydroxyl radicals (•OH) being predominant under basic conditions. nih.gov The degradation efficiency of PCBs using persulfate increases with decreasing pH. nih.gov

Electron beam irradiation is another method used for the dechlorination of PCBs. researchgate.net This process is highly efficient in the presence of sodium hydroxide (B78521) and 2-propanol. researchgate.net The presence of sodium hydroxide is crucial for the effectiveness of the dechlorination. researchgate.net Higher temperatures, in the range of 50-70°C, are beneficial as they increase the solubility of sodium hydroxide in 2-propanol. researchgate.net The best results, in terms of the degree of dechlorination and conversion of PCBs into biphenyl, have been observed when using 2-propanol as the solvent. researchgate.net

Palladium-catalyzed reactions have also been explored for the dechlorination of PCBs. The use of solid hydrazine (B178648) hydrochloride catalyzed by palladium in an organic solvent can yield biphenyl in short reaction times. researchgate.net A notable finding is that ultrasonication of this heterogeneous catalyzed reaction can remarkably increase the rate of dechlorination. researchgate.net The reactivity of the carbon-halogen bond on the biphenyl ring in this system follows the order: meta > para ≫ ortho. researchgate.net

Table 1: Illustrative Catalytic Dehalogenation Methods for Halogenated Biphenyls

Catalyst/MethodHydrogen/Solvent SourceTemperatureKey Findings
Iron (Fe)NoneLow-temperature heatEffective for dechlorination of PCBs. tandfonline.com
Iron (Fe) with Sodium Borohydride (NaBH₄)Sodium BorohydrideLow-temperature heat~10x faster decomposition of lower chlorinated homologs compared to Fe alone. tandfonline.com
Sodium PersulfateWater10-40°CComplete decomposition of 2,4,4'-trichlorobiphenyl at 30°C in 8 hours. nih.gov
Electron Beam Irradiation2-propanol and Sodium Hydroxide50-70°CEfficient dechlorination, with NaOH being essential. researchgate.net
Palladium with Hydrazine HydrochlorideOrganic SolventNot specifiedYields biphenyl; ultrasonication increases reaction rate. researchgate.net

Thermal Transformation Processes

Thermal transformation, including combustion and pyrolysis, is another pathway for the degradation of halogenated biphenyls. However, these processes can be complex and may lead to the formation of even more toxic byproducts if not carefully controlled.

Purely thermal degradation of PCBs, especially in the presence of an oxygen source as in industrial incineration, can result in the formation of highly toxic compounds such as dioxins. acs.org This has led to the exploration of alternative thermal methods.

Computational studies on the thermal decomposition of PCBs have shown that temperature is the most significant factor contributing to their degradation. acs.org The process involves the dissociation of the stable aromatic C-Cl bond, leading to the release of chlorine radicals. acs.org These radicals can then be stabilized into less toxic inorganic compounds like hydrogen chloride (HCl). acs.org The formation of chlorine gas (Cl₂) is generally negligible compared to HCl. acs.org

The gas-phase oxidation of mixed halogenated biphenyls, such as 4-bromo-4'-chlorobiphenyl, provides insights into the thermal transformation of compounds like 3-Bromo-4'-chloro-3'-fluorobiphenyl. Studies on the oxidation of 4-bromo-4'-chlorobiphenyl at temperatures ranging from 300 to 800°C have shown that at higher temperatures (around 800°C), complete combustion leads to the formation of HCl and HBr. researchgate.net At this temperature, the contribution of volatile organic compounds (VOCs), semi-volatile organic compounds (SVOCs), and the unchanged parent compound to the elemental balances of bromine and chlorine is negligible. researchgate.net

The oxidation of 4-bromo-4'-chlorobiphenyl also yields a large number of other halogenated compounds, including monochloro- and monobromobenzene, higher halogenated benzenes and naphthalenes, and derivatives of halogenated benzenes like 1-chloro-4-ethynylbenzene. researchgate.net Small amounts of chlorinated and mixed halogenated dibenzofurans have also been detected. researchgate.net These findings highlight the potential for the formation of a complex mixture of products during the thermal treatment of mixed halogenated biphenyls.

Heat treatment without direct combustion is another approach. This method involves evaporating the PCBs from a contaminated matrix. researchgate.net While this process can still lead to the formation of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), the amounts are generally less than in direct combustion. researchgate.net

Table 2: Illustrative Products of Thermal Transformation of 4-bromo-4'-chlorobiphenyl at 800°C

ProductFormation PathwaySignificance
Hydrogen Chloride (HCl)CombustionMajor inorganic product from chlorine. researchgate.net
Hydrogen Bromide (HBr)CombustionMajor inorganic product from bromine. researchgate.net
Monochloro- and MonobromobenzeneThermal DegradationLess complex halogenated aromatic compounds. researchgate.net
Higher Halogenated Benzenes and NaphthalenesThermal DegradationIndicates complex reaction pathways. researchgate.net
1-chloro-4-ethynylbenzeneThermal DegradationA derivative of a halogenated benzene (B151609). researchgate.net
Chlorinated and Mixed Halogenated DibenzofuransThermal DegradationFormation of potentially toxic byproducts. researchgate.net

Advanced Applications in Chemical Science

Role as a Key Synthetic Intermediate for Functionalized Aromatic Systems

Halogenated aromatic compounds are cornerstones of synthetic organic chemistry, serving as versatile precursors for the construction of more complex molecular architectures. 3-Bromo-4'-chloro-3'-fluorobiphenyl is identified as a hydrocarbon organic substance that can be used as a pharmaceutical intermediate, highlighting its role as a starting material in synthetic pathways. chemicalbook.com The presence of multiple, distinct carbon-halogen bonds provides chemists with orthogonal handles for sequential, site-selective transformations.

The utility of halogenated aromatics as precursors is a well-established principle in multistep synthesis. researchgate.net In the context of this compound, the bromine atom is particularly significant. The carbon-bromine bond is a common reaction site for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. For example, bromoaromatics are widely used as intermediates in the manufacturing of pharmaceuticals and agrochemicals. google.com

A synthetic sequence could selectively target the C-Br bond for an initial coupling reaction due to its generally higher reactivity in catalytic cycles compared to the C-Cl bond, leaving the chloro and fluoro substituents intact for subsequent functionalization. This stepwise approach is crucial in the controlled assembly of complex target molecules where precise installation of different functionalities is required. The synthesis of other functionalized aromatics, such as 3-bromo-4-fluoronitrobenzene (B1266112) and 4-chloro-3-fluorotoluene, from simpler starting materials underscores the importance of halogenated compounds as key intermediates in creating valuable chemical entities. researchgate.netresearchgate.net

Beyond being a transient precursor, this compound serves as a fundamental building block, where its core biphenyl (B1667301) structure is retained in the final product. The biphenyl moiety itself is a privileged scaffold in medicinal chemistry and materials science. The specific halogenation pattern of this compound imparts distinct electronic properties and conformational preferences that can be exploited in the design of new functional molecules.

For instance, related halogenated biphenyls are explored for their electronic properties in materials like Organic Light Emitting Diodes (OLEDs). arborpharmchem.com The conjugated biphenyl system, modified by the electronic influence of the halogens, can be tuned to achieve desired electron donor and acceptor characteristics, which are critical for the performance of such devices. arborpharmchem.com The compound's structure can therefore be incorporated into larger systems to build diverse chemical scaffolds with tailored electronic and physical properties.

Table 1: Examples of Halogenated Aromatic Building Blocks in Synthesis

Compound NameCAS NumberApplication/RoleSource
3-Bromo-4'-chloro-1,1'-biphenyl164334-69-4Pharmaceutical Intermediate chemicalbook.com
3-Bromo-4-fluorobenzaldehydeNot specifiedIntermediate for pyrethroid insecticides google.com
4-Bromo-3-chloro-2-fluoroaniline115843-99-7Organic Building Block bldpharm.com
1-Bromo-4-chloro-3-fluorobenzeneNot specifiedChemical Building Block sigmaaldrich.com
4-Chloro-3-fluorotolueneNot specifiedSynthesized from o-nitro-p-toluidine for further use researchgate.net

Contribution to Ligand and Catalyst Development in Organic Reactions

The development of efficient catalysts is paramount in modern organic synthesis, with transition-metal catalysis being a particularly dominant field. The performance of a metal catalyst is critically dependent on the coordinating ligand, which modulates its stability, activity, and selectivity.

Biphenyl scaffolds are integral to many classes of high-performance ligands, especially phosphine-based ligands used in cross-coupling reactions. While specific research detailing the use of this compound to create a ligand is not prominent, its structure is analogous to those used to synthesize advanced ligands like biaryldialkyl phosphines (e.g., EvanPhos). escholarship.org These ligands are effective in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, even at very low catalyst loadings. escholarship.org

The synthesis of such ligands often involves the functionalization of a biphenyl core. The bromine atom on this compound could be transformed into a phosphine (B1218219) group through lithiation and subsequent reaction with a chlorophosphine. The fluorine and chlorine atoms would remain as integral parts of the ligand backbone, where their electronic properties could influence the electron density at the metal center, thereby fine-tuning the catalyst's reactivity. The introduction of fluorine-containing groups is a known strategy in catalyst design to improve the chemical and physical properties of molecules. nih.govnih.gov

Fundamental Research in Structure-Reactivity Relationships

The presence of multiple, different halogens on a simple aromatic scaffold like biphenyl provides an excellent platform for studying fundamental principles of chemical reactivity. The interplay of inductive and resonance effects, steric hindrance, and conformational preferences dictates the molecule's behavior.

The reactivity of this compound is governed by the distinct electronic nature of its three halogen substituents. Halogens affect the electron distribution in an aromatic ring in two competing ways: they withdraw electron density through the sigma bond via the inductive effect due to their high electronegativity, and they donate electron density to the pi-system through resonance. researchgate.net

Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack. The strength of this effect is F > Cl > Br.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system, an electron-donating effect that preferentially increases electron density at the ortho and para positions. This effect generally weakens with increasing atomic size and decreasing orbital overlap (F > Cl > Br).

Table 2: Electronic Properties of Halogen Substituents on an Aromatic Ring

HalogenInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Fluorine (F)Strongly electron-withdrawingWeakly electron-donatingDeactivatingortho, para-directing
Chlorine (Cl)Strongly electron-withdrawingWeakly electron-donatingDeactivatingortho, para-directing
Bromine (Br)Electron-withdrawingWeakly electron-donatingDeactivatingortho, para-directing
This table summarizes the general electronic effects of halogens as substituents on an aromatic ring, which dictate reactivity and selectivity in electrophilic aromatic substitution. researchgate.net

Development of Reference Standards in Advanced Analytical Chemistry

The precise and accurate quantification of chemical substances is a cornerstone of advanced analytical chemistry, underpinning the reliability of data in fields ranging from environmental monitoring to pharmaceutical development. Central to achieving this accuracy is the use of well-characterized reference standards. A reference standard is a highly purified and stable compound used as a measurement base for qualitative and quantitative analysis. For complex organic molecules such as halogenated biphenyls, the development of these standards is a meticulous process involving synthesis, purification, and rigorous characterization.

The compound this compound serves as a pertinent example of a specialized chemical for which the development of a reference standard is crucial for its accurate detection and quantification in various matrices. While detailed, publicly available research findings on this specific compound as a reference standard are limited, the principles of developing such standards are well-established within the scientific community.

The synthesis of a reference standard for a compound like this compound must be carefully designed to produce a high-purity material. Following synthesis, the compound undergoes extensive purification to remove impurities, which could interfere with analytical measurements. The identity and purity of the final product are then confirmed using a suite of analytical techniques. These typically include Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the molecular structure, mass spectrometry (MS) to confirm the molecular weight, and chromatography (gas or liquid) to assess purity.

Vendors of chemical standards often provide a Certificate of Analysis (CoA) that details the identity and purity of the compound. For instance, related halogenated compounds are commercially available with stated purities, such as 97%, 98%, or even 99%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com However, for some specialized chemicals, the responsibility to confirm the product's identity and purity may lie with the end-user, the researcher. sigmaaldrich.com

The utility of a reference standard is demonstrated in its application. In a typical analytical workflow, a known concentration of the this compound reference standard would be used to create a calibration curve. This curve plots the analytical instrument's response against the concentration of the standard. The sample containing an unknown quantity of the compound is then analyzed, and its instrumental response is compared to the calibration curve to determine its concentration accurately.

The physical and chemical properties of this compound, as with other halogenated biphenyls, make it suitable for analysis by various advanced analytical techniques. These properties are critical for its function as a reference standard.

Interactive Data Table: Physicochemical Properties of Related Halogenated Aromatic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
3-Bromo-4'-chloro-1,1'-biphenyl164334-69-4C₁₂H₈BrCl267.55≥97% sigmaaldrich.com
4-Bromo-4'-fluorobiphenyl (B50986)398-21-0C₁₂H₈BrF251.0997% sigmaaldrich.com
3-Bromo-4-fluorotoluene452-62-0C₇H₆BrF189.0299% sigmaaldrich.com
3-Bromo-4-fluorobenzaldehyde77771-02-9C₇H₄BrFO203.0198% sigmaaldrich.com

The development and availability of high-purity reference standards for compounds like this compound are indispensable for the advancement of analytical chemistry. They ensure the comparability and reliability of scientific data generated across different laboratories and studies, ultimately contributing to a deeper understanding of the chemical world.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4'-chloro-3'-fluorobiphenyl, and how can intermediates be optimized for yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated aryl halides (e.g., bromo or chloro substituents) react with boronic acids. For example, a brominated phenylboronic acid derivative can couple with a chloro-fluorinated aryl halide under palladium catalysis. Key intermediates include 3-bromophenylboronic acid and 4-chloro-3-fluorophenyl halides. Optimization focuses on catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), solvent selection (toluene/ethanol mixtures), and base choice (Na₂CO₃ or K₂CO₃) to enhance yields . Purification via column chromatography with hexane/ethyl acetate gradients is standard.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions via coupling patterns (e.g., meta-fluorine splitting). 19F^{19}\text{F} NMR confirms fluorine environments.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₈BrClF, MW 299.54).
  • IR : Confirms absence of undesired functional groups (e.g., -OH or -NH).
    Contradictions (e.g., unexpected splitting in 1H^{1}\text{H} NMR) are resolved by comparing experimental data with computational predictions (DFT) or repeating measurements under controlled conditions (e.g., deuterated solvent purity) .

Q. How should researchers handle stability and storage of halogenated biphenyls like this compound?

Store under inert atmosphere (argon) at 0–6°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as halogenated aromatics may hydrolyze under acidic/basic conditions. Stability tests via TLC or HPLC every 3–6 months are recommended. For air-sensitive intermediates, use gloveboxes for manipulation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in reactions involving this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model electron density distributions to identify reactive sites. For example:

  • Electrophilic substitution : Fluorine’s electron-withdrawing effect directs reactions to electron-rich positions.
  • Cross-coupling : Calculate Fukui indices to predict oxidative addition sites on halogenated rings.
    Benchmark against experimental data (e.g., X-ray crystallography) to validate accuracy. Software like Gaussian or ORCA is standard .

Q. What mechanistic insights explain unexpected byproducts in Ullmann or Buchwald-Hartwig aminations of this compound?

Byproducts often arise from competitive C-X (X = Br, Cl) activation or ligand dissociation. For example:

  • Bromine vs. Chlorine selectivity : Pd catalysts may favor oxidative addition at Br due to lower bond dissociation energy (Br: ~70 kcal/mol vs. Cl: ~85 kcal/mol).
  • Ligand effects : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.
    Mechanistic studies using kinetic profiling or deuterium labeling clarify pathways .

Q. How can researchers resolve contradictions in experimental vs. computational vibrational spectra (IR/Raman)?

Discrepancies often stem from anharmonic effects or solvent interactions. Strategies:

  • Solvent correction : Use implicit solvation models (e.g., PCM) in DFT.
  • Scaling factors : Apply empirical scaling (0.96–0.98) to harmonic frequencies.
  • Isotopic labeling : Compare 18O^{18}\text{O} or deuterated analogs to assign peaks .

Q. What strategies optimize regioselective functionalization of the biphenyl scaffold for drug discovery applications?

  • Directed ortho-metalation : Use directing groups (e.g., -Bpin) to install substituents.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH).
  • C-H activation : Rh or Ru catalysts enable direct functionalization .

Methodological Notes

  • Safety : Halogenated aromatics require rigorous hazard analysis (e.g., SDS review for toxicity data). Use fume hoods and PPE .
  • Data Validation : Cross-reference computational results with experimental kinetics or crystallography to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.